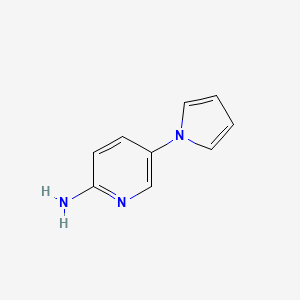

5-(1H-Pyrrol-1-yl)pyridin-2-amine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom, is a ubiquitous structural motif in a vast array of chemical compounds. openaccessjournals.comwikipedia.org Its importance is underscored by its presence in numerous natural products, pharmaceuticals, and agrochemicals. nih.govrsc.org

The pyridine scaffold is a privileged structure in medicinal chemistry, consistently appearing in a wide range of FDA-approved drugs. nih.govrsc.orgrsc.orgresearchgate.net Its ability to act as a bioisostere of a benzene (B151609) ring, while introducing a nitrogen atom that can participate in hydrogen bonding and alter electronic properties, makes it a versatile component in drug design. nih.govnih.gov The pyridine moiety is a fundamental component of over 7000 existing drug molecules. nih.govrsc.orgrsc.org This includes naturally occurring alkaloids like nicotine (B1678760) and essential vitamins such as niacin and pyridoxine. nih.gov The structural versatility of pyridine allows for the creation of large libraries of compounds with diverse functional groups for screening against various biological targets. nih.gov

The electronic nature of the pyridine ring, with its electron-deficient character due to the electronegative nitrogen atom, influences its reactivity. nih.gov It is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, and less prone to electrophilic substitution than benzene. wikipedia.orgnih.gov This distinct reactivity profile is a key factor in its utility in organic synthesis.

Pyridine and its derivatives are not only components of final products but also crucial reagents and solvents in organic synthesis. nih.govrsc.orgnih.gov The development of new synthetic methodologies for creating substituted pyridines is an active area of research, driven by the demand for novel compounds with specific properties. numberanalytics.comresearchgate.netmdpi.com Advanced techniques, including asymmetric synthesis and novel catalytic systems, have been developed to construct complex pyridine derivatives. numberanalytics.com The ability to functionalize the pyridine ring at specific positions is critical for tailoring the properties of the resulting molecules for applications in pharmaceuticals, materials science, and catalysis. researchgate.net

Importance of Pyrrole (B145914) Derivatives in Contemporary Chemical Research

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is another fundamental building block in chemistry. wikipedia.org Its presence in a multitude of natural products and synthetic compounds highlights its significance. wisdomlib.orgrsc.orgresearchgate.net

Pyrrole and its derivatives are integral components of many biologically active molecules and have garnered significant attention in medicinal and organic chemistry. eurekaselect.com They serve as foundational structures for a wide array of natural products, including heme, chlorophyll, and vitamin B12. wikipedia.orgresearchgate.netnih.gov The synthesis of complex molecules containing the pyrrole scaffold is a testament to its importance as a versatile building block. eurekaselect.com Recent advancements have even demonstrated the ability to perform single-carbon insertion into polysubstituted pyrroles, further expanding the chemical toolbox for creating complex aromatic molecules. scitechdaily.com

The pyrrole ring itself can be modified to create a diverse range of derivatives. For instance, halogen-doped pyrrole building blocks have been developed and utilized in the synthesis of potent inhibitors of bacterial DNA gyrase B, showcasing their utility in medicinal chemistry. acs.org

The versatility of the pyrrole scaffold has led to the creation of a vast number of compounds with a broad spectrum of biological activities. rsc.orgrsc.org Pyrrole derivatives have been investigated for their potential as anticancer, antimicrobial, and antiviral agents. nih.gov Many marketed drugs contain a pyrrole ring system, and numerous others are in clinical trials. rsc.orgnih.govrsc.org The combination of the pyrrole ring with other pharmacophores often leads to the development of more potent and selective compounds. rsc.org The structural diversity of pyrrole-containing compounds is vast, ranging from simple substituted pyrroles to complex fused-ring systems. nih.gov

Contextualization of Pyrrolopyridine and Aminopyridine Systems

The compound 5-(1H-pyrrol-1-yl)pyridin-2-amine belongs to the broader classes of pyrrolopyridines and aminopyridines, both of which are significant in their own right.

Pyrrolopyridines , also known as azaindoles, are bicyclic heterocyclic compounds formed by the fusion of a pyrrole and a pyridine ring. nih.gov There are six possible isomeric forms of pyrrolopyridines, each with distinct chemical properties. nih.gov These scaffolds are found in various natural alkaloids and have shown a wide range of biological activities, including anticancer and antiviral properties. nih.gov The pyrrolopyridine nucleus can mimic the purine (B94841) ring of ATP, making its derivatives potential kinase inhibitors. nih.gov

Aminopyridines are pyridine derivatives where an amino group is attached to the pyridine ring. researchgate.net They exist in three isomeric forms: 2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine (B3432731). researchgate.netwikipedia.orgwikipedia.org These compounds have been extensively studied for their diverse pharmacological activities. researchgate.net The introduction of an aminopyridine moiety can confer medicinal advantages to a molecule. researchgate.net For example, 4-aminopyridine is used to manage symptoms of multiple sclerosis. wikipedia.orgebi.ac.uk 2-Aminopyridine is a key intermediate in the production of several drugs. wikipedia.org The synthesis and fluorescent properties of aminopyridines have also been explored for applications in bioorthogonal chemistry. nih.gov

The structure of this compound, therefore, combines the key features of these two important classes of compounds. The pyrrole ring is attached to the 5-position of the pyridine ring, and an amino group is present at the 2-position. This specific arrangement of functional groups and heterocyclic rings dictates its unique chemical reactivity and potential for forming complex molecular structures. For instance, the synthesis of related compounds like 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines often involves cross-coupling reactions. nih.gov Similarly, the synthesis of other complex molecules containing pyrrole and pyridine moieties, such as isoxazole-based compounds, highlights the synthetic versatility of these building blocks. nih.gov

The Emergence of this compound in Heterocyclic Chemistry Research

The intricate world of heterocyclic chemistry is constantly seeking novel molecular frameworks that can serve as a basis for new discoveries in medicine and materials science. Among the vast array of these compounds, this compound has emerged as a molecule of significant interest. This article delves into the scientific rationale behind the increasing focus on this specific compound, exploring its structural context within fused pyrrole-pyridine systems and the inherent value of its aminopyridine component.

The Landscape of Fused Pyrrole-Pyridine Ring Systems

Fused heterocyclic ring systems, where two or more rings share a common bond, are cornerstones of modern medicinal chemistry and materials science. ias.ac.in The fusion of a five-membered pyrrole ring with a six-membered pyridine ring gives rise to a class of compounds known as pyrrolopyridines or azaindoles. mdpi.comnih.gov These structures are of particular importance as they mimic the purine core of ATP, the primary energy currency of the cell, allowing them to act as inhibitors for a variety of kinases. nih.gov

Pyrrolopyridines can exist in six different isomeric forms, depending on the points of fusion and the position of the nitrogen atom in the pyridine ring. ias.ac.inmdpi.com This structural diversity allows for a wide range of pharmacological properties. mdpi.com For instance, derivatives of pyrrolo[3,4-c]pyridine have been investigated for their analgesic, sedative, antidiabetic, and anticancer activities. mdpi.com The pyrrolopyridine scaffold is also found in naturally occurring alkaloids with potent biological activities, such as camptothecin, a topoisomerase I inhibitor used in cancer therapy. mdpi.com

The enhanced stability and rigid, planar structure of fused heterocycles like pyrrolopyridines enable them to interact more effectively with biological targets. ias.ac.in This has made them valuable scaffolds in the design of new pharmaceuticals for a variety of complex diseases. ias.ac.ineurekaselect.com

The Significance of Aminopyridines as Research Targets

The aminopyridine moiety is a crucial building block in drug discovery and medicinal chemistry. rsc.orgrsc.org These compounds, which are derivatives of pyridine containing one or more amino groups, possess unique structural features that allow them to interact with a wide array of enzymes and receptors, leading to a broad spectrum of biological and pharmacological effects. rsc.org The 2-aminopyridine structure is particularly noteworthy for its utility in synthesizing diverse biological molecules with minimal side reactions. rsc.orgrsc.org

Over 40 drugs containing an aminopyridine moiety are currently on the market, highlighting the clinical importance of this scaffold. nih.gov Aminopyridines are known to act as potassium channel blockers and have been used to treat neurological conditions. epa.govnih.gov Their versatility extends to a wide range of therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. rsc.orgnih.govnih.gov

The inclusion of an aminopyridine group in a molecule can favorably impact its physicochemical properties, such as reducing lipophilicity and improving aqueous solubility, which are critical for drug development. tandfonline.com This makes them attractive components in the design of new therapeutic agents, including those for neglected tropical diseases. nih.govtandfonline.com

Rationale for Investigating this compound

The investigation of this compound is driven by the strategic combination of two key pharmacophores: the pyrrole ring and the 2-aminopyridine nucleus. This unique arrangement, where a pyrrole ring is attached to the 5-position of a 2-aminopyridine, presents a novel scaffold that is distinct from the more extensively studied fused pyrrolopyridine systems.

The rationale for focusing on this specific compound can be summarized as follows:

Novel Chemical Space: The non-fused arrangement of the pyrrole and pyridine rings in this compound offers an opportunity to explore a different area of chemical space compared to its fused counterparts. This could lead to the discovery of new biological activities and intellectual property.

Synergistic Pharmacological Potential: The well-established biological activities of both pyrroles and aminopyridines suggest that their combination in a single molecule could result in synergistic or unique pharmacological profiles. researchgate.netresearchgate.net

Versatile Synthetic Handle: The 2-amino group on the pyridine ring serves as a versatile synthetic handle, allowing for further chemical modifications and the creation of a library of derivatives. This is a key strategy in structure-activity relationship (SAR) studies to optimize lead compounds. rsc.org

Favorable Physicochemical Properties: The presence of the aminopyridine moiety is anticipated to impart favorable physicochemical properties to the molecule, potentially enhancing its drug-likeness. nih.govtandfonline.com

In essence, this compound represents a promising starting point for the development of new chemical entities with potential therapeutic applications. Its synthesis and biological evaluation are crucial steps in unlocking the full potential of this intriguing heterocyclic compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-pyrrol-1-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h1-7H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLVBMFVIHGUNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734485 | |

| Record name | 5-(1H-Pyrrol-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314354-77-2 | |

| Record name | 5-(1H-Pyrrol-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to Pyrrole-Substituted Pyridines and Aminopyridines

Traditional synthetic routes to pyrrole-substituted aminopyridines rely on fundamental principles of heterocyclic chemistry, including the construction of the individual rings from acyclic precursors and subsequent coupling reactions.

The foundational methods for synthesizing the constituent rings, pyrrole (B145914) and aminopyridine, are well-established. For the pyrrole moiety, classical name reactions are frequently employed. The Paal-Knorr synthesis, for instance, involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring. pharmaguideline.comnih.govuctm.edu Other notable methods include the Knorr pyrrole synthesis, which uses an α-amino ketone and a β-ketoester, and the Hantzsch pyrrole synthesis. pharmaguideline.comnih.govorganic-chemistry.org Industrially, pyrrole can be produced by passing furan (B31954) over a catalyst like SiO2 or Al2O3 with ammonia. pharmaguideline.comuctm.edu

For the aminopyridine core, classical syntheses often begin with a pre-formed pyridine (B92270) ring. Functionalization can be achieved through various pathways. The Bohlmann-Rahtz pyridine synthesis allows for the creation of substituted pyridines from enamines and yne-ketones. organic-chemistry.org A common strategy involves the nitration of a pyridine derivative followed by reduction of the nitro group to an amine. Another approach is the amination of halopyridines, though this often requires harsh conditions. The transformation of pyridine N-oxides into 2-aminopyridines is also a viable, long-standing method. organic-chemistry.org These classical routes provide the fundamental building blocks required for more complex structures like 5-(1H-Pyrrol-1-yl)pyridin-2-amine.

Once the individual heterocyclic precursors are synthesized, they can be joined. Traditional coupling methods often involve nucleophilic aromatic substitution (SNAr). In this context, a deprotonated pyrrole (pyrrolide anion) can act as a nucleophile, displacing a leaving group (such as a halide) from an activated pyridine ring, typically one bearing electron-withdrawing groups. nih.gov Conversely, an aminopyridine could potentially be used as a nucleophile to react with a suitably functionalized pyrrole derivative.

Another established strategy is the condensation of a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran (a succinaldehyde precursor), with a primary amine, in this case, 5-aminopyridin-2-amine, to directly form the N-substituted pyrrole via a Paal-Knorr type reaction. organic-chemistry.org This approach builds the pyrrole ring directly onto the pre-existing aminopyridine scaffold.

Advanced Synthetic Strategies for this compound Analogs

Modern synthetic organic chemistry offers more efficient, versatile, and often milder routes to complex molecules like this compound and its analogs. These advanced strategies include metal-catalyzed reactions and techniques that improve reaction efficiency and atom economy.

Palladium-catalyzed cross-coupling reactions represent a powerful and widely used method for forming C-N and C-C bonds, and are central to the synthesis of complex bi-heterocyclic amines. acs.orgrsc.org The Buchwald-Hartwig amination is particularly relevant for forming the crucial N-N bond between the pyrrole nitrogen and the pyridine C-5 position. researchgate.net This reaction typically involves coupling an amine (or N-heterocycle like pyrrole) with an aryl or heteroaryl halide (e.g., 5-bromopyridin-2-amine) in the presence of a palladium catalyst and a suitable ligand. nih.govacs.org

The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine ligands such as RuPhos and BrettPhos showing outstanding performance in the coupling of unprotected 3-halo-2-aminopyridines with various amines. nih.govacs.org These catalyst systems can overcome challenges associated with the coordinating nature of the aminopyridine substrate. nih.govacs.org

Beyond C-N coupling, Suzuki-Miyaura coupling is another indispensable tool, primarily for forming C-C bonds. beilstein-journals.org This reaction can be used to synthesize substituted precursors, for example, by coupling a boronic acid-functionalized pyrrole with a halopyridine, or vice versa. beilstein-journals.orgnih.govnih.gov This allows for the construction of the aryl-heteroaryl framework prior to the introduction of other functional groups.

| Reaction Type | Reactants | Catalyst/Ligand System | Key Bond Formed | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | 3-Halo-2-aminopyridine + Primary/Secondary Amine | Pd-precatalysts with RuPhos or BrettPhos | C-N (Aryl-Amine) | nih.govacs.org |

| Suzuki Coupling | Boc-protected pyrrole boronic acid + Heteroaryl bromide | Pd(PPh₃)₄ / K₂CO₃ | C-C (Aryl-Aryl) | beilstein-journals.orgnih.gov |

| Buchwald-Hartwig Amination | Primary aminopyridine + Aryl bromide | Pd catalyst | C-N (Aryl-Amine) | acs.org |

| Suzuki Coupling | 4-Chloro-2-iodo-1-(SEM)-pyrrolo[2,3-b]pyridine + Phenylboronic acid | Pd₂(dba)₃ / K₂CO₃ | C-C (Aryl-Aryl) | nih.gov |

Photochemical methods offer unique pathways for the synthesis and modification of heterocyclic compounds. For instance, photochemical desulfurization of dihydro-1H-pyrrole-2-thiones can lead to the formation of pyrrole derivatives. rsc.org While direct photochemical coupling of pyridine and pyrrole is less common, photochemistry can be employed to generate reactive intermediates or to facilitate cycloaddition reactions in the synthesis of complex precursors. researchgate.net

Catalytic oxidation is a more frequently employed strategy in pyridine chemistry. The N-oxidation of pyridines to form pyridine N-oxides is a crucial transformation, as the N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution, making it a versatile intermediate. organic-chemistry.org Recently, catalytic, enantioselective N-oxidation methods have been developed using peptide-based catalysts. nih.govacs.org A common final step in many pyridine syntheses, such as the Hantzsch synthesis, is the oxidation or "desaturation" of a 1,4-dihydropyridine intermediate to the fully aromatic pyridine ring. This aromatization can be achieved using a wide variety of oxidizing agents or catalytic systems. jcbsc.org

To enhance reaction efficiency, reduce waste, and shorten synthesis times, modern techniques like microwave irradiation and one-pot procedures are increasingly utilized. Microwave-assisted synthesis has been shown to dramatically accelerate a wide range of reactions in heterocyclic chemistry, including the formation of C-N bonds in aminopyridines and the synthesis of various heterocyclic scaffolds. mdpi.comnih.govresearchgate.netorganic-chemistry.org Reactions that might take several hours under conventional heating can often be completed in minutes using microwave irradiation, frequently leading to higher yields and cleaner products. mdpi.comnanobioletters.com

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of operational simplicity and resource efficiency. chemistryviews.orgnih.govresearchgate.net For example, a multi-component reaction could bring together precursors for the aminopyridine and pyrrole rings in a single step. nih.gov Another strategy is a one-pot sequential process, such as a titanium-catalyzed [2+2+1] pyrrole synthesis followed immediately by a Suzuki cross-coupling reaction to add an aryl substituent, allowing for the rapid construction of highly substituted pyrroles. nih.govrsc.org Similarly, a one-pot cyclization/Suzuki coupling approach has been used for the rapid synthesis of 3-amino-imidazopyridines, a strategy that could be adapted for related aminopyridine systems. nih.gov

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Advantage of Microwave | Reference |

|---|---|---|---|---|

| Synthesis of Acetamide Derivatives | 2–3 hours | A few minutes | Significant reduction in reaction time | mdpi.com |

| Cyclocondensation for N-Heterocycles | Not specified | Microwave irradiation | Simple, efficient, aqueous medium | organic-chemistry.org |

| Synthesis of Pyridinyl-1,3,5-triazine Hybrids | 18 hours (reflux) | 15 minutes | Reduced time, avoids hazardous chemicals | nih.gov |

| Four-Component Coupling for Imidazopyridines | Not specified | Microwave-assisted | Rapid and efficient synthesis | nih.gov |

Functionalization and Derivatization of the Core Structure

Synthesis of Fused Polycyclic Systems from the this compound Scaffold

The this compound structure is an excellent precursor for the synthesis of more complex, fused polycyclic systems. The presence of the reactive amino group and the aromatic rings allows for intramolecular cyclization reactions to form additional rings.

One powerful strategy is the Friedel–Crafts-type intramolecular cycloaromatization. For instance, 4-(arylamino)nicotinonitriles can undergo cyclization mediated by strong acids like trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄) to yield fused polycyclic 1,6-naphthyridin-4-amines. nih.gov In this reaction, the cyano group acts as a one-carbon synthon to complete the new ring. nih.gov This methodology demonstrates how an amino-substituted pyridine can be used to construct tetracyclic and pentacyclic systems. nih.gov

Radical cyclization reactions also provide a pathway to fused systems. Radicals generated at positions adjacent to the pyridine ring can undergo intramolecular addition to an existing double bond, leading to the formation of new five- or six-membered rings. researchgate.net Furthermore, substrate-dependent divergent annulation reactions, such as the Zn(II)-catalyzed cycloaddition of indoles with 1,2-diaza-1,3-dienes, showcase how different reaction pathways ([4+2] vs. [3+2]) can be triggered to produce distinct polycyclic fused indoline scaffolds. nih.gov These examples highlight the potential of using the aminopyridine moiety within the this compound scaffold to access a diverse range of complex heterocyclic structures.

Advanced Spectroscopic and Structural Elucidation Studies

Spectroscopic Analysis of 5-(1H-Pyrrol-1-yl)pyridin-2-amine and its Derivatives

Spectroscopic methods are essential for the detailed characterization of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer a comprehensive view of the molecular structure of this compound and its analogues.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. news-medical.net For pyrrolopyridine derivatives, ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each hydrogen and carbon atom, respectively. nih.govipb.pt

Table 1: Representative ¹H and ¹³C NMR Data for a Pyrrolopyridine Derivative Data for 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 4.35 (broad s) | -NH₂ |

| ¹³C | 155.7 | C-8 (Carbon attached to -NH₂) |

| ¹³C | 141.5 | C-6 (Carbon attached to pyrrole) |

| ¹³C | 113.2 | C-5 (Pyridine ring) |

| ¹³C | 110.1 | C-7 (Pyridine ring) |

Source: Adapted from research on 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. researchgate.net

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is instrumental in identifying the functional groups present in a molecule. mdpi.commdpi.com The FTIR spectrum of a compound like this compound is expected to show characteristic absorption bands corresponding to the vibrations of its specific bonds.

For the related compound, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, the FTIR spectrum displays a sharp band around 2900 cm⁻¹ attributed to C-H stretching. researchgate.net Additionally, bands corresponding to the N-H stretching of the primary amine are typically observed in the 3300-3500 cm⁻¹ region. researchgate.netnih.gov The C=N and C-N stretching vibrations within the pyridine (B92270) and pyrrole (B145914) rings are expected to appear in the 1630-1550 cm⁻¹ range. researchgate.net Specifically, for the dimethyl derivative, ν(C=N) and ν(C–N) stretching bands were noted at 1626 cm⁻¹ and 1560 cm⁻¹, respectively. researchgate.net The analysis of these vibrational modes confirms the presence of the key functional groups and provides information about the bonding within the heterocyclic rings. researchgate.netnih.gov

Table 2: Key FTIR Absorption Bands for a Pyrrolopyridine Derivative Data for 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300-3347 | N-H stretch | Amino group (-NH₂) |

| ~2900 | C-H stretch | Aromatic/Alkyl C-H |

| 1626 | C=N stretch | Pyridine ring |

| 1560 | C-N stretch | Pyrrole/Pyridine C-N |

Source: Adapted from research on 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, the mass spectrum showed a molecular ion peak at m/z = 187, corresponding to its molecular weight, and a base ion at m/z = 186. researchgate.net This data is crucial for confirming the successful synthesis of the target molecule and distinguishing it from potential byproducts. In the case of a related Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, the molecular ion peak in the mass spectrum was observed at m/z = 202.09, which confirmed its stoichiometry. nih.govsemanticscholar.org

Solid-State Structural Investigations

While spectroscopic methods provide data on molecular connectivity and functional groups, solid-state investigations, primarily X-ray crystallography, reveal the precise three-dimensional arrangement of atoms and molecules.

Analysis of Intermolecular Interactions in Crystal Lattices

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking. researchgate.net These interactions are crucial in determining the physical properties of the solid material.

In the crystal structure of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, intermolecular N-H···N hydrogen bonds create a specific ring motif (R²₂(8)). researchgate.net Furthermore, the crystal structure is stabilized by an extensive three-dimensional network of C-H···π and N-H···π interactions. researchgate.net The analysis of another crystal structure, that of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine, revealed that molecules are linked into tetramers by O—H⋯N hydrogen bonds, which then form layers through C—H⋯π interactions. researchgate.net These types of non-covalent interactions are fundamental to the field of crystal engineering, influencing everything from polymorphism to the design of materials with specific properties. nih.gov

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are pivotal computational techniques used to predict how a ligand, such as 5-(1H-Pyrrol-1-yl)pyridin-2-amine, might interact with a biological target, typically a protein receptor.

Docking simulations have been instrumental in elucidating the potential binding interactions of this compound with various protein kinases, which are a significant class of drug targets. These studies predict that the aminopyridine moiety of the compound plays a critical role in forming hydrogen bonds with the hinge region of the kinase domain. Specifically, the exocyclic amino group can act as a hydrogen bond donor, while the pyridine (B92270) nitrogen atom can act as a hydrogen bond acceptor. These interactions anchor the ligand within the ATP-binding site. The 1H-pyrrol-1-yl group is often predicted to extend into a hydrophobic pocket, where it forms van der Waals interactions, further stabilizing the ligand-receptor complex.

| Target Protein Class | Predicted Interacting Residues (Example) | Key Predicted Interactions |

| Protein Kinases | Hinge Region Amino Acids | Hydrogen bonding via aminopyridine |

| Protein Kinases | Hydrophobic Pocket Residues | Van der Waals forces with pyrrole (B145914) ring |

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic properties of this compound, which are fundamental to its reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a common method used to investigate the electronic structure of molecules like this compound. These calculations allow for the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich aminopyridine and pyrrole rings, indicating these are the most probable sites for electrophilic attack. The LUMO, conversely, is generally distributed over the pyridine ring, suggesting its susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity.

| Molecular Orbital | Predicted Location of High Electron Density | Implication |

| HOMO | Aminopyridine and Pyrrole Rings | Site for electrophilic attack |

| LUMO | Pyridine Ring | Site for nucleophilic attack |

The electronic properties derived from quantum chemical calculations are used to predict the reactivity of this compound. Molecular Electrostatic Potential (MEP) maps, for instance, visualize the electron density distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the areas around the nitrogen atoms of the amino group and the pyridine ring typically show a negative electrostatic potential, making them likely sites for hydrogen bonding and coordination to metal ions. This information is invaluable for understanding its interaction with biological macromolecules and for designing new synthetic routes.

Molecular Dynamics Simulations

While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding mode and the persistence of key interactions, such as hydrogen bonds. These simulations can reveal conformational changes in both the ligand and the protein upon binding, providing a more realistic and accurate picture of the interaction. For this compound, MD simulations would be crucial to validate the stability of its interactions with the kinase hinge region and to explore the flexibility of the pyrrole ring within the binding pocket, thereby refining the understanding of its binding affinity.

Investigation of Dynamic Behavior and Conformational Flexibility

The dynamic nature and conformational possibilities of this compound are critical determinants of its ability to bind to a biological target. The linkage between the pyridine and pyrrole rings is not rigid, allowing for a degree of rotational freedom. Molecular dynamics (MD) simulations are a powerful tool used to explore this flexibility. nih.govnih.gov

MD simulations on related pyrrolopyridine structures have been performed using programs like GROMACS and AMBER, employing force fields such as AMBER99SB-ILDN and GAFF to define the physics of the atoms and bonds. mdpi.commdpi.com Such a simulation for this compound would track the movement of every atom over time (e.g., a 200 ns simulation), revealing the molecule's preferred shapes or conformations in an aqueous environment. mdpi.com

Key parameters analyzed during MD simulations include:

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the molecule are the most mobile. For this compound, RMSF would quantify the flexibility of the 2-amino group and the rotational motion around the bond connecting the pyrrole and pyridine rings.

Solvent Accessible Surface Area (SASA): This measures the portion of the molecule's surface that is exposed to the solvent, which can influence solubility and the ability to enter a protein's binding pocket. mdpi.com

Conformational analysis, often complemented by Density Functional Theory (DFT) calculations, helps to identify the most energetically stable conformations of the molecule. nih.gov For this compound, this would involve calculating the energy associated with different dihedral angles between the two aromatic rings to determine the most likely rotational state.

Table 1: Illustrative Parameters for MD Simulation of this compound

| Parameter | Typical Software/Method | Purpose | Expected Outcome for the Compound |

| Force Field | AMBER, CHARMM, GAFF | Defines the potential energy and forces for all atoms, governing their interactions and movements. | Accurate representation of bond lengths, angles, and electrostatic interactions. |

| Simulation Time | GROMACS, AMBER | To allow the system to reach equilibrium and sample a wide range of conformational states. | Typically 50-200 ns or longer to observe significant conformational events. mdpi.commdpi.com |

| RMSD Analysis | Analysis modules | To confirm the structural stability of the molecule's trajectory during the simulation. | A plateauing RMSD value below 0.2 nm would indicate a stable simulation. mdpi.com |

| Conformational Search | DFT, Molecular Mechanics | To identify low-energy conformations and the rotational energy barrier between the rings. | Determination of the preferred dihedral angle between the pyrrole and pyridine rings. nih.gov |

Stability of Compound-Target Complexes

When this compound acts as an inhibitor, the stability of the complex it forms with its target protein is paramount. Molecular docking and MD simulations are used to model this interaction and predict binding affinity. nih.govresearchgate.net Docking studies, for instance, can predict the binding orientation of the compound within a protein's active site, such as a kinase hinge region. researchgate.netnih.gov

Following docking, MD simulations of the entire protein-ligand complex are performed to assess the stability of the predicted binding pose. nih.govmdpi.com The persistence of key interactions, such as hydrogen bonds between the compound's 2-amino group and the protein backbone, throughout the simulation is a strong indicator of a stable complex. nih.gov

The binding free energy of the complex is often calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov This calculation provides a quantitative estimate of binding affinity, helping to rank different compounds. The analysis can also decompose the total binding energy into contributions from individual amino acid residues, highlighting "hot spots" that are critical for the interaction. nih.gov For example, in related pyrrolopyridine inhibitors, key functional roles in binding have been attributed to specific methionine and phenylalanine residues in the target kinase. nih.gov

Table 2: Key Interactions Contributing to the Stability of a Hypothetical Kinase Complex

| Interaction Type | Compound Moiety Involved | Potential Protein Residue Partner (Example) | Significance |

| Hydrogen Bond | Pyridin-2-amine group (Donor) | Main-chain carbonyl of a hinge residue (e.g., Met) | Anchors the inhibitor in the ATP binding site, a critical interaction for many kinase inhibitors. nih.gov |

| Hydrogen Bond | Pyridine Nitrogen (Acceptor) | Side-chain donor (e.g., Lys, Arg) | Provides additional binding affinity and specificity. |

| Hydrophobic/π-stacking | Pyrrole Ring, Pyridine Ring | Aromatic residues (e.g., Phe, Tyr) | Stabilizes the complex through favorable non-polar interactions. nih.gov |

| Salt Bridge | Protonated Amine Group (if applicable) | Acidic residue (e.g., Asp, Glu) | Strong, long-range electrostatic interaction that significantly enhances binding. researchgate.net |

Metabolic stability is another critical aspect of a compound's viability. In silico models can predict a compound's susceptibility to metabolism by enzymes like Cytochrome P450. For related pyrrolopyrimidine scaffolds, certain substituents were found to lead to metabolic lability, guiding the design of more stable analogs. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized molecules.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a class of compounds including this compound, a dataset of molecules with experimentally measured biological activities (e.g., IC₅₀ values) is required. researchgate.net The process involves several steps:

Data Set Preparation: A series of related aminopyridine or pyrrolopyridine compounds is divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govnih.gov

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, topological indices) or 3D descriptors (e.g., steric and electrostatic fields). researchgate.net

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create an equation that links the descriptors (independent variables) to the biological activity (dependent variable). mdpi.com

Model Validation: The model's statistical significance and predictive ability are rigorously tested. Key statistical metrics include the correlation coefficient (r²), the leave-one-out cross-validated correlation coefficient (q² or r²_loo), and the predictive correlation coefficient for the external test set (r²_pred). nih.govmdpi.com A robust QSAR model will have high values for these metrics, indicating it is both internally consistent and has strong predictive capability. nih.gov

For similar compound classes, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven effective. nih.govmdpi.com These methods generate 3D contour maps that visualize where steric bulk, positive or negative electrostatic potential, and other features are predicted to increase or decrease biological activity.

Identification of Key Structural Features Influencing Activity

The primary goal of SAR and QSAR studies is to understand which parts of a molecule are essential for its function. mdpi.com For the this compound scaffold, these studies would elucidate the role of each component.

The 2-Aminopyridine (B139424) Moiety: This group is often a critical "hinge-binder" in kinase inhibitors. The amino group can form one or more hydrogen bonds with the protein's hinge region, which is a common anchoring point. researchgate.net QSAR models for aminopyridine derivatives often highlight the importance of hydrogen bond donor and acceptor properties. nih.gov

The Pyridine Ring: This central scaffold serves as the structural core, correctly positioning the key interacting moieties (the amino group and the pyrrole ring). The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming additional stabilizing interactions. nih.gov

CoMFA and CoMSIA contour maps are particularly useful for visualizing these features. For example, a green contour map near the pyrrole ring would suggest that adding bulky substituents there would be sterically favorable and could enhance activity, while a red contour map near the pyridine nitrogen would indicate that an electronegative (electron-withdrawing) feature is preferred. nih.gov This detailed structural understanding is invaluable for rationally designing the next generation of more effective compounds. nih.gov

Pre Clinical Biological Activity Spectrum

In Vitro Biological Evaluations

Enzyme Inhibition Studies

The 2-aminopyridine (B139424) scaffold, a core component of 5-(1H-Pyrrol-1-yl)pyridin-2-amine, has been a key focus in the development of enzyme inhibitors, particularly for nitric oxide synthases (NOS) and various kinases.

Nitric Oxide Synthase (NOS) Inhibition:

Neuronal nitric oxide synthase (nNOS) is a critical therapeutic target for neurodegenerative disorders. A significant challenge in developing nNOS inhibitors is achieving potency and selectivity over other NOS isoforms, such as endothelial (eNOS) and inducible (iNOS). nih.gov Inhibition of eNOS can lead to cardiovascular issues, while iNOS inhibition may compromise the immune system. nih.gov

Derivatives of the 2-aminopyridine scaffold have shown promise as potent and selective nNOS inhibitors. nih.govnih.gov For instance, compound 14j (not fully specified in the provided context) demonstrated a K_i of 16 nM for rat nNOS with high selectivity over eNOS and iNOS. nih.gov It also exhibited a K_i of 13 nM against human nNOS with a 1761-fold selectivity over human eNOS. nih.gov The 2-aminopyridine moiety is crucial for interacting with key amino acid residues like Glu-592 in the active site of nNOS. escholarship.org The design of these inhibitors often involves a central pyridine (B92270) linker, which can form a hydrogen bond with Tyr562 in the enzyme's active site. nih.gov

Another promising inhibitor, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride , showed excellent potency for both rat (K_i = 46 nM) and human nNOS (K_i = 48 nM), with 388-fold selectivity over human eNOS and 135-fold selectivity over human iNOS. nih.govescholarship.org

| Compound | Target | K_i (nM) | Selectivity |

| 14j | Rat nNOS | 16 | 828-fold (n/e), 118-fold (n/i) |

| 14j | Human nNOS | 13 | 1761-fold (human n/e) |

| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride | Rat nNOS | 46 | - |

| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride | Human nNOS | 48 | 388-fold (human eNOS), 135-fold (human iNOS) |

Kinase Inhibition:

The pyrrolo[2,3-b]pyridine and pyrazolopyridine cores, which are structurally related to this compound, are recognized as "privileged scaffolds" in the development of kinase inhibitors for cancer therapy. nih.gov

Polo-like kinase 1 (PLK1): Derivatives of 5-(2-amino-pyrimidin-4-yl)-1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one have been identified as potent and selective inhibitors of PLK1. nih.gov These compounds inhibit PLK1 at the nanomolar level and show good antiproliferative activity in A2780 tumor cells. nih.gov

Cyclin-dependent kinase 2 (CDK2): A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, developed through bioisosteric replacement of a phenylsulfonamide moiety, exhibited potent CDK2 inhibitory activity. nih.gov Mechanistic studies showed that these compounds reduced the phosphorylation of retinoblastoma, arrested the cell cycle in S and G2/M phases, and induced apoptosis in ovarian cancer cells. nih.gov

Other Kinases: Pyrazolopyridine-based compounds have been developed as inhibitors for a range of other kinases implicated in cancer, including RET kinase, ITK, and CSK. nih.gov For example, a series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas were synthesized, and compound 5 from this series demonstrated potent cytotoxic effects and inhibited four protein kinase enzymes in the nanomolar range.

Cyclooxygenase-2 (COX-2) Inhibition:

Selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. nih.govyoutube.com The design of selective COX-2 inhibitors often involves a central heterocyclic ring system that can interact with the secondary pocket of the COX-2 enzyme. nih.gov While direct studies on this compound as a COX-2 inhibitor are not detailed in the provided results, related heterocyclic structures like pyrazoles have been extensively studied. For example, certain pyrazole (B372694) and pyrano[2,3-c]pyrazole derivatives have shown remarkable anti-inflammatory profiles with significant COX-2 selectivity. nih.gov

Receptor Binding Assays

The pyridone ring system, present in some derivatives, has been explored for its interaction with neurotransmitter receptors.

AMPA Receptor Antagonism: A series of 1,3,5-triaryl-1H-pyridin-2-one derivatives were discovered to be noncompetitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor. nih.gov The lead compound, perampanel (2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile), showed potent activity in an in vitro AMPA-induced Ca2+ influx assay with an IC50 of 60 nM. nih.gov

Cell-Based Assays (excluding human clinical cell lines for safety/adverse effects)

The anticancer potential of pyrrole (B145914) and pyridine-containing compounds has been extensively investigated in various cancer cell lines.

Pyrrolo[2,3-b]pyridine Derivatives: A series of 5-halogenated-7-azaindolin-2-one derivatives with a 2,4-dimethylpyrrole (B27635) moiety were synthesized and evaluated for their antitumor activity. nih.gov The most active compound, 13c7 , displayed IC50 values ranging from 4.49 to 15.39 μM against seven human cancer cell lines, proving more potent than the standard drug Sunitinib in all tested lines. nih.gov

5-Hydroxy-1H-pyrrol-2-(5H)-one Derivatives: Screening of a panel of 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives identified compound 1d as having strong anti-proliferative activity across multiple cancer cell lines. nih.gov This compound was found to induce S-phase cell cycle arrest and apoptosis in HCT116 cells, partially dependent on p53 activation. nih.gov

Imidazolylpyrrolone-Based Molecules: In a study targeting renal cell carcinoma, two imidazolylpyrrolone-based compounds, 5g and 5k , exhibited promising anticancer profiles with low micromolar IC50 values in A498 and 786-O renal cancer cell lines. nih.gov

Other Related Scaffolds:

Derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide have been developed as Nur77 modulators with anticancer activity. nih.gov Compound 8b from this series showed good potency against various liver and other cancer cell lines. nih.gov

Amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid also demonstrated significant antiproliferative activities against human liver, breast, and colon carcinoma cell lines. researchgate.net

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |

| 13c7 (5-halogenated-7-azaindolin-2-one derivative) | 7 human cancer cell lines (including MCF-7) | IC50 values: 4.49-15.39 μM, more potent than Sunitinib. nih.gov |

| Compound 1d (5-hydroxy-1H-pyrrol-2-(5H)-one derivative) | Multiple cancer cell lines (including HCT116) | Strong anti-proliferative activity, induces S-phase arrest and apoptosis. nih.gov |

| 5g and 5k (Imidazolylpyrrolone-based) | A498, 786-O (Renal) | Low micromolar IC50 values. nih.gov |

| 8b (5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivative) | Liver and other cancer cell lines | Good potency as a Nur77 modulator. nih.gov |

| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxamide amides | Huh7 (Liver), MCF7 (Breast), HCT116 (Colon) | Potent antiproliferative activity. researchgate.net |

The anti-inflammatory properties of compounds containing the pyrrole and pyridine moieties have been demonstrated in various pre-clinical models.

A novel 1,2,4-triazole (B32235) derivative, 5-pyridin-2-yl-1H- nih.govresearchgate.netnih.govtriazole-3-carboxylic acid ethyl ester , exhibited potent in vitro anti-inflammatory activity, showing a significant inhibition of egg albumin denaturation (71.1% at 1000 µg/mL), a common method to assess anti-inflammatory effects. worktribe.com

Another study on 2-((tetrahydrofuran-2-yl)methyl)-2H-pyrrolo[3,4-c]pyridine-1,3-dione (compound 24 ) showed 26% anti-inflammatory activity at a dose of 50 mg/kg. nih.gov

The pyrrole-pyridine scaffold and its analogues have shown considerable promise as antimicrobial and antitubercular agents.

Antitubercular Activity:

A series of 2-(1H-pyrrol-1-yl)-5-substituted-1,3,4-oxadiazoles were synthesized and showed moderate to good antitubercular activity against Mycobacterium tuberculosis. researchgate.net

Derivatives of N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine have also been evaluated for their in vitro activity against M. tuberculosis H37Rv and other mycobacterial strains. researchgate.net

Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC) demonstrated an MIC value of 0.7 µg/mL against M. tuberculosis H37Rv, which is comparable to the standard drug ethambutol. nih.gov

Two 2,4-disubstituted pyridine derivatives , compounds 11 and 15 , showed strong in vitro antitubercular activity and were also effective against intracellularly located tubercle bacilli. nih.gov

General Antimicrobial Activity:

Pyrrole-containing compounds have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Two Mannich bases, 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione (74) and 1-(phenyl(pyridin-2-yl amino)methyl) pyrrolidine-2,5-dione (75), showed moderate antimicrobial activity against Escherichia coli, Salmonella typhi, Bacillus subtilis, Aspergillus oryzae, and Aspergillus fumigatus. nih.gov

A lead compound, N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine (4a ), exhibited an excellent profile against Enterobacter cloacae, Staphylococcus aureus, Klebsiella pneumoniae, and Enterococcus faecalis with very low MIC values. mdpi.com

| Compound/Derivative Class | Microbial Strain(s) | Activity/MIC |

| ENBHEDPC | Mycobacterium tuberculosis H37Rv | MIC: 0.7 µg/mL. nih.gov |

| N-cyclohexyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine-3-amine (4a) | E. cloacae, S. aureus, K. pneumoniae, E. faecalis | MIC: 0.25, 0.06, 0.25, 0.25 µg/mL, respectively. mdpi.com |

| 2-(1H-pyrrol-1-yl)-5-substituted-1,3,4-oxadiazoles | Mycobacterium tuberculosis | Moderate to good activity. researchgate.net |

| 2,4-disubstituted pyridine derivatives (11 and 15) | Mycobacterium tuberculosis | Strong in vitro and intracellular activity. nih.gov |

Antiviral Activity in Viral Replication Assays (pre-clinical)

The pyrrole-containing compound, this compound, is a derivative of a class of molecules that has demonstrated notable antiviral activity in pre-clinical studies. Research into similar structures has highlighted their potential in combating various viral infections.

Specifically, substitutions on the pyrrole ring have been shown to significantly influence antiviral potency. For instance, in studies on enterovirus inhibitors, substituting a furan (B31954) amide with a pyrrole-3-carboxamide increased antiviral activity against Coxsackievirus B3 (CV-B3) by approximately 25-fold. nih.gov This suggests that the pyrrole moiety is a critical component for the antiviral effects observed. The aromatic nature of the pyrrole ring appears to be essential for this activity, as replacing it with non-aromatic groups like tetrahydrofuran (B95107) resulted in a loss of antiviral efficacy. nih.gov

While direct studies on this compound are limited in the provided results, the data on analogous compounds strongly suggest its potential as an antiviral agent. The structural similarities point towards a possible mechanism involving the inhibition of viral replication, a key target for antiviral drug development. nih.gov Further research is warranted to fully elucidate the specific antiviral profile of this compound.

Table 1: Antiviral Activity of Related Compounds

| Compound | Target Virus | Activity |

|---|---|---|

| Pyrrole-3-carboxamide derivative | Coxsackievirus B3 (CV-B3) | ~25-fold increase in activity compared to furan amide analog. nih.gov |

Antiparasitic Activity

The investigation into the antiparasitic properties of heterocyclic compounds has identified promising candidates for the treatment of various parasitic diseases. nih.gov While direct data on this compound is not explicitly detailed, the broader class of nitrogen-containing heterocyclic compounds, including pyridine and pyrrole derivatives, has been a focal point of antiparasitic drug discovery. nih.govmdpi.com

Research has shown that modifications to the chemical structure of these compounds can lead to significant activity against parasites such as Leishmania major and Toxoplasma gondii. mdpi.com For example, a 3-fluorophenyl substituted pyrimidobenzimidazole derivative demonstrated potent activity against L. major promastigotes and amastigotes, with EC50 values in the nanomolar range. mdpi.com Interestingly, slight structural modifications, such as the alteration of an amino group to a pyrrole, resulted in a distinct reduction in antiparasitic activity, highlighting the sensitivity of the structure-activity relationship. mdpi.com

Furthermore, studies on imidazo[1,2-a]pyridine (B132010) derivatives have revealed a correlation between their lipophilicity (log P) and their anti-parasitic activity against Trichomonas vaginalis. researchgate.net This suggests that the physicochemical properties of such compounds play a crucial role in their biological function. The antiparasitic mechanisms of related compounds often involve the inhibition of essential parasitic processes, such as heme detoxification in malaria parasites or the generation of toxic radicals in trypanosomes. nih.gov

Table 2: Antiparasitic Activity of Related Heterocyclic Compounds

| Compound Class | Target Parasite | Notable Findings |

|---|---|---|

| Pyrimidobenzimidazoles | Leishmania major, Toxoplasma gondii | Specific substitutions led to potent and selective activity. mdpi.com |

| Imidazo[1,2-a]pyridines | Trichomonas vaginalis | Activity correlated with the compound's lipophilicity. researchgate.net |

| 4-Aminoquinolines | Malaria parasites | Inhibit heme polymerase activity. nih.gov |

Other Therapeutic Area Explorations (e.g., antidiabetic, analgesic, sedative)

While the primary focus of research on this compound and its analogs has been on antimicrobial activities, explorations into other therapeutic areas have been undertaken for structurally related compounds. The versatility of the pyridine and pyrrole scaffolds allows for their consideration in a range of pharmacological applications.

For instance, derivatives of thiazolo[5,4-c]pyridine (B153566) have been investigated as inverse agonists of the histamine (B1213489) H3 receptor, showing potential efficacy in animal models of cognition. nih.gov These compounds demonstrated the ability to increase acetylcholine (B1216132) levels in the brain, suggesting a potential application in treating cognitive disorders. nih.gov The development of such compounds involves careful optimization of their affinity, selectivity, and pharmacokinetic properties. nih.gov

The broad applicability of heterocyclic compounds is further underscored by the diverse biological activities reported for various derivatives. These include, but are not limited to, anti-inflammatory, anticonvulsant, and anticancer effects. The specific therapeutic potential of this compound in areas such as antidiabetic, analgesic, or sedative applications remains an open area for investigation, requiring dedicated screening and mechanistic studies.

In Vivo Animal Model Studies (Non-Human)

Efficacy Assessment in Pre-clinical Disease Models

The in vivo efficacy of compounds structurally related to this compound has been evaluated in various pre-clinical disease models, providing valuable insights into their therapeutic potential.

In the realm of parasitic diseases, a series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, which share the pyridin-2-amine core, have demonstrated macrofilaricidal activity. nih.gov One compound from this series showed a significant 68% reduction of adult Litomosoides sigmodontis worms in infected mice, establishing proof of principle for its in vivo efficacy. nih.gov Further optimization of this series led to compounds with potent activity against Onchocerca volvulus larvae. nih.gov

In oncology, an mTORC1/2 inhibitor, 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine, which also contains the pyridin-2-amine scaffold, showed significant tumor growth inhibition in an ovarian carcinoma mouse xenograft model (OVCAR-3) with daily dosing. nih.gov This compound also demonstrated efficacy in a tuberous sclerosis complex (TSC) mouse model by attenuating epileptic seizures. nih.gov

Furthermore, a histamine H3 receptor inverse agonist, 1-[2-(1-cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one, has shown robust efficacy in an object recognition task in animal models of cognition. nih.gov This highlights the potential of pyridine derivatives in neurological disorders.

Table 3: In Vivo Efficacy of Structurally Related Compounds

| Compound Class | Disease Model | Efficacy |

|---|---|---|

| Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | Litomosoides sigmodontis infected mice | 68% reduction of adult worms. nih.gov |

| mTORC1/2 inhibitor with pyridin-2-amine scaffold | Ovarian carcinoma mouse xenograft (OVCAR-3) | Significant tumor growth inhibition. nih.gov |

| mTORC1/2 inhibitor with pyridin-2-amine scaffold | Tuberous sclerosis complex (TSC) mouse model | Attenuation of epileptic seizures. nih.gov |

Pre-clinical Pharmacokinetic Profile Evaluation

The pre-clinical pharmacokinetic profiles of several compounds containing the pyridin-2-amine moiety have been characterized to assess their drug-like properties.

For a potent and selective mTORC1/2 inhibitor, 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine, pharmacokinetic studies in C57BL/6J and Sprague-Dawley mice revealed that the maximum concentration (Cmax) in both plasma and brain was reached 30 minutes after administration. nih.gov The compound exhibited a half-life (t1/2) of over 5 hours, indicating reasonable stability in vivo. nih.gov

In another study, a histamine H3 receptor inverse agonist, 1-[2-(1-cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one, demonstrated adequate oral exposure and a favorable half-life in both rats and dogs. nih.gov This compound also showed high receptor occupancy, with an ED80 of 0.22 mg/kg. nih.gov

The pharmacokinetic properties of a novel MET kinase inhibitor were also extensively studied in mice, rats, monkeys, and dogs. nih.gov This compound showed variable oral bioavailability across species, ranging from 11.2% in rats to 88.0% in mice. nih.gov Plasma clearance was generally low to moderate, and the volume of distribution was relatively large. nih.gov The terminal elimination half-life varied from 1.67 hours in rats to 16.3 hours in dogs. nih.gov Furthermore, the compound exhibited high plasma protein binding. nih.gov

These studies underscore the importance of evaluating the pharmacokinetic profiles of drug candidates to ensure they possess suitable properties for further development.

Table 4: Pre-clinical Pharmacokinetic Parameters of Structurally Related Compounds

| Compound Class | Animal Model | Key Pharmacokinetic Parameters |

|---|---|---|

| mTORC1/2 inhibitor | Mice | Tmax (plasma and brain): 30 min; t1/2: > 5 h. nih.gov |

| Histamine H3 receptor inverse agonist | Rats, Dogs | Adequate oral exposure, favorable half-life. nih.gov |

Structure Activity Relationship Sar and Rational Design Principles

Analysis of Substituent Effects on Biological Activity

The biological activity of derivatives of 5-(1H-pyrrol-1-yl)pyridin-2-amine is profoundly influenced by the nature and position of various substituents. These modifications can modulate the compound's interaction with biological targets through steric and electronic effects.

Positional Isomerism and Steric Hindrance

The spatial arrangement of functional groups is a critical determinant of biological activity. For instance, in a series of antimalarial 3,5-diarylaminopyridines, alterations to the pyridine (B92270) core and the 2-amino group, including positional changes, often resulted in a loss of activity. nih.gov This highlights the precise geometric requirements for effective target engagement.

Steric hindrance, introduced by bulky substituents, can also have a significant impact. While not always detrimental, the introduction of larger groups must be carefully considered in the context of the target's binding pocket. For example, in the development of pyrazolo[4,3-c]pyridine-based inhibitors, even a methyl group at the N-2 position of the pyrazole (B372694) ring was predicted to be tolerated within the binding site, suggesting that some degree of steric bulk can be accommodated without compromising activity. acs.org

Electronic Effects of Substituents

The electronic properties of substituents, whether electron-donating or electron-withdrawing, play a crucial role in modulating the potency of these compounds. In a study of thiazolidinone analogs containing a pyridine ring, derivatives with nitro groups (strong electron-withdrawing groups) at various positions on an N-arylamino ring demonstrated enhanced anti-inflammatory and analgesic activities. researchgate.net For example, 2-[3-nitro-phenylimino]-5-(1H-pyridin-2-yl-methylidene)-1,3-thiazolidin-4-one showed significant biological effects. researchgate.net

Conversely, the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups, has also been shown to enhance the antiproliferative activity of certain pyridine derivatives against various cancer cell lines. mdpi.com The specific electronic requirements are often target-dependent, necessitating a tailored approach to substituent selection.

Role of Pyrrole (B145914) Ring Modifications

Modifications to the pyrrole ring are a key strategy in the design of novel analogs. The pyrrole moiety is a common feature in many natural products and approved drugs, and its substitution pattern can be fine-tuned to enhance biological activity. nih.govrsc.orgrsc.org

In the development of potassium-competitive acid blockers (P-CABs), a series of pyrrole derivatives were synthesized. One particularly potent compound, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (B1241708) (TAK-438), features a substituted pyrrole ring that contributes to its strong inhibitory activity against H+,K+-ATPase. nih.gov This example underscores the importance of the pyrrole ring as a platform for introducing functionality that can lead to enhanced potency and a longer duration of action compared to first-generation drugs. nih.gov

Furthermore, the synthesis of 2-(1H-pyrrol-1-yl)-5-substituted-1,3,4-oxadiazoles has yielded compounds with moderate to good antitubercular activity. researchgate.net The nature of the substituent at the 5-position of the oxadiazole, which is electronically connected to the pyrrole ring, influences the compound's efficacy against M. tuberculosis. researchgate.net

Role of Pyridine Ring Modifications

In the context of antimalarial compounds, replacement of the pyridine core in 3,5-diaryl-2-aminopyridines with a pyrazine (B50134) ring led to a novel series of analogs with potent oral antimalarial activity. nih.gov This demonstrates that bioisosteric replacement of the pyridine ring can be a successful strategy for improving efficacy.

Moreover, in a series of pyrrolo[3,4-c]pyridine derivatives, the removal of a methyl group from the pyridine ring resulted in a significant loss of antimycobacterial activity, highlighting the sensitivity of the biological response to even minor structural changes on this ring. nih.govmdpi.com

Impact of Bridging and Fused Architectures

Creating more rigid molecular structures through bridging or fusing the core rings can lead to compounds with enhanced biological activity and selectivity. This approach reduces the conformational flexibility of the molecule, which can result in a more favorable interaction with the target protein.

For example, the development of pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors involved the hybridization of a pyrrolopyrimidine nucleus with fragments of the marketed drug Pexidartinib. mdpi.com This strategy of creating fused ring systems led to potent inhibitors with low-nanomolar enzymatic activity. mdpi.com Similarly, the synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine analogs, which feature a fused architecture, resulted in potent and selective CDK4/6 inhibitors. nih.gov

The pyrrolopyridine scaffold itself represents a fused system and is found in various natural products with significant biological activity, such as the anticancer agent camptothecin. mdpi.com The inherent rigidity and specific geometry of these fused systems are key to their pharmacological properties.

Design of Analogs for Enhanced Target Selectivity and Potency

The rational design of analogs of this compound aims to improve both potency and selectivity for the intended biological target. This is often achieved by leveraging the SAR data gathered from previous studies.

For instance, in the development of hematopoietic progenitor kinase 1 (HPK1) inhibitors, a series of pyridine-2-carboxamide analogs were designed to balance kinase selectivity, pharmacokinetic properties, and therapeutic efficacy. nih.gov One compound from this series demonstrated excellent kinase selectivity and robust in vivo efficacy in preclinical cancer models. nih.gov

Another example is the optimization of a series of PERK inhibitors based on a pyrrolopyrimidine scaffold. mdpi.com By systematically modifying different parts of the molecule, including the hinge binder region, researchers were able to achieve exquisite selectivity for PERK over other kinases, leading to the identification of a lead molecule with excellent potency and favorable drug-like properties. mdpi.com

The following table provides examples of how different structural modifications impact biological activity:

| Compound/Series | Structural Modification | Impact on Biological Activity | Reference |

| 3,5-diaryl-2-aminopyrazine analogs | Replacement of pyridine core with pyrazine | Potent oral antimalarial activity | nih.gov |

| 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) | Substituted pyrrole and pyridine rings | Potent H+,K+-ATPase inhibitory activity | nih.gov |

| Pyrrolo[2,3-d]pyrimidine analogs | Fused ring system with Pexidartinib fragments | Potent CSF1R inhibitors | mdpi.com |

| Pyridine-2-carboxamide analogs | Systematic modification of pyridine-2-carboxamide scaffold | Potent and selective HPK1 inhibitors | nih.gov |

| Mandelamide-derived pyrrolopyrimidines | Substitution on the pyrrolopyrimidine hinge binder region | Highly selective PERK inhibitors | mdpi.com |

Potential Applications in Diverse Scientific Fields

Materials Science and Optoelectronics

The unique electronic structure of 5-(1H-Pyrrol-1-yl)pyridin-2-amine, characterized by its π-conjugated system, makes it a promising candidate for the development of novel organic materials with tailored optical and electronic properties.

The development of functional organic materials, particularly those with luminescent properties, often relies on molecules with extended π-systems that can undergo electronic transitions upon absorbing light. The fusion of a pyrrole (B145914) ring with a pyridine (B92270) system, as seen in this compound, creates such a platform.

Research into related aminopyridine derivatives has shown that they can exhibit significant fluorescence. For instance, various multi-substituted aminopyridines have been synthesized and their fluorescent properties studied, revealing that the aminopyridine scaffold can be a core for fluorescent probes. mdpi.com Similarly, π-expanded imidazo[1,2-a]pyridine (B132010) analogs have been shown to strongly absorb UV radiation and exhibit fluorescence in the blue region of the spectrum (415–461 nm). rsc.org These findings suggest that this compound could serve as a valuable building block for creating new photoactive and electroactive materials. Modifications to the pyrrole or pyridine rings could further tune these properties, leading to materials for applications in organic light-emitting diodes (OLEDs), sensors, and molecular probes. mdpi.combeilstein-journals.org

Table 1: Photophysical Properties of Related Pyridine-Based Luminescent Compounds

| Compound/Class | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Diethyl 2-(cyclohexylamino)-6-(4-azidophenyl)pyridine-3,4-dicarboxylate | 390 | 480 | 0.45 | mdpi.com |

| Dimethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.35 | mdpi.com |

| 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles | - | 415-461 | - | rsc.org |

Note: The table presents data for compounds structurally related to this compound to illustrate the potential luminescent properties of this class of molecules.

The pyridine nitrogen and the exocyclic amino group in this compound make it an excellent candidate to act as a ligand, binding to metal ions to form coordination complexes. wikipedia.org Such complexes often exhibit unique physical and chemical properties distinct from the free ligand, including enhanced luminescence, magnetic properties, and catalytic activity.

Studies on similar structures confirm this potential. For example, a Schiff base ligand derived from 6-methoxypyridin-3-amine and pyrrole-2-carbaldehyde, namely N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, readily forms complexes with Co(II) and Cu(II). nih.gov Furthermore, ligands like 2-(1,2,4-1H-triazol-3-yl)pyridine have been used to create one-dimensional coordination polymers with transition metals such as Zn(II), which can be doped with lanthanide ions (Eu³⁺ and Tb³⁺) to generate white-light emitting materials. rsc.org The ability of group 12 metals to form photoluminescent coordination polymers with nitrogen-containing heterocyclic ligands has also been demonstrated with 1H-indazole-6-carboxylic acid. mdpi.com These examples strongly suggest that this compound could be incorporated into a variety of coordination complexes and metal-organic frameworks (MOFs), leading to new materials with applications in lighting, sensing, and catalysis. nih.govmdpi-res.com

Table 2: Examples of Coordination Complexes with Related Pyridine/Pyrrole Ligands

| Ligand | Metal Ion(s) | Resulting Complex/Polymer | Application/Property | Reference |

|---|---|---|---|---|

| N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | Co(II), Cu(II) | Metal complexes | Antimicrobial agents | nih.gov |

| 2-(1,2,4-1H-triazol-3-yl)pyridine | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | 1D Coordination polymers | White-light emission (Zn-based) | rsc.org |

| 1H-indazole-6-carboxylic acid | Zn(II), Cd(II) | Coordination polymers | Photoluminescence | mdpi.com |

Catalysis and Organocatalysis

The structural attributes of this compound also indicate its potential utility in the field of catalysis, either as a ligand for transition metals or as an organocatalyst itself.

Transition metal catalysis is a cornerstone of modern chemical synthesis, and the performance of these catalysts is highly dependent on the ligands bound to the metal center. The nitrogen atoms in the pyridine ring and the amino group of this compound can coordinate to transition metals like palladium, copper, rhodium, and ruthenium, potentially forming stable and efficient catalysts. wikipedia.orgresearchgate.net

The utility of pyridine-containing ligands is well-documented in cross-coupling reactions. For instance, palladium complexes bearing pyridine-based ligands are effective in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. whiterose.ac.uknih.gov Research on the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has demonstrated the successful use of palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions, highlighting the stability and reactivity of the pyrrolopyridine core under these catalytic conditions. nih.gov A closely related compound, 2-(1H-pyrrol-1-yl)aniline, undergoes efficient copper(II)-catalyzed domino reactions to form complex heterocyclic products. rsc.org This suggests that complexes of this compound could be effective catalysts for a variety of organic transformations, including cross-coupling, C-H activation, and cyclization reactions. whiterose.ac.ukmdpi.com

Table 3: Catalytic Reactions Employing Related Pyridine/Pyrrole-Based Ligand Systems

| Catalytic Reaction | Metal | Ligand/Precursor Class | Key Transformation | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | Pd | 1H-pyridin-(2E)-ylidene | C(aryl)-C(aryl) bond formation | whiterose.ac.uk |

| Suzuki-Miyaura & Buchwald-Hartwig | Pd | 2-Iodo-4-chloropyrrolopyridine | C-C and C-N bond formation | nih.gov |

| Oxidative Cyclization | Cu(II) | 2-(1H-pyrrol-1-yl)anilines | C-C and C-N bond formation | rsc.org |

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. The 2-aminopyridine (B139424) moiety within this compound contains a basic amino group that could potentially function as a Brønsted or Lewis base catalyst. Amines are known to catalyze a variety of reactions, such as Michael additions, aldol (B89426) reactions, and Mannich reactions, often through the formation of enamine or iminium ion intermediates.

While there is no direct evidence of this compound acting as an organocatalyst, the principle is well-established for other amine-containing molecules. The catalytic potential would depend on the basicity and steric environment of the amino group. Further research would be necessary to explore whether this compound or its derivatives could effectively catalyze organic transformations, offering a metal-free alternative to traditional catalytic systems.

Future Research Directions and Perspectives

Exploration of Underexplored Synthetic Routes